rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis
Brand Name: Vulcanchem
CAS No.: 617690-22-9
VCID: VC8417707
InChI: InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1
SMILES: CC1CCOC1C(=O)O
Molecular Formula: C6H10O3
Molecular Weight: 130.14

rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis

CAS No.: 617690-22-9

Cat. No.: VC8417707

Molecular Formula: C6H10O3

Molecular Weight: 130.14

* For research use only. Not for human or veterinary use.

rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis - 617690-22-9

Specification

CAS No. 617690-22-9
Molecular Formula C6H10O3
Molecular Weight 130.14
IUPAC Name (2S,3R)-3-methyloxolane-2-carboxylic acid
Standard InChI InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1
Standard InChI Key IUCKHYBYONQBJH-UHNVWZDZSA-N
Isomeric SMILES C[C@@H]1CCO[C@@H]1C(=O)O
SMILES CC1CCOC1C(=O)O
Canonical SMILES CC1CCOC1C(=O)O

Introduction

rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis, is a chiral compound characterized by its unique stereochemistry and the presence of an oxolane ring. This compound is a racemic mixture, meaning it contains equal amounts of both enantiomers, (2R,3S) and (2S,3R). The oxolane ring, a five-membered ring containing one oxygen atom, is a key structural feature that distinguishes this compound from others. The presence of a carboxylic acid group and a methyl substituent on the ring makes it an interesting subject for chemical and biological studies.

Synthesis Methods

The synthesis of rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis, typically involves the cyclization of a suitable precursor under acidic or basic conditions. Industrial production may utilize large-scale reactors with optimized conditions to ensure high yield and purity. Purification methods such as crystallization or chromatography are often employed to obtain the desired product.

Synthetic Routes

  • Cyclization Reactions: These involve the formation of the oxolane ring from a linear precursor. Conditions may include the use of strong acids or bases to facilitate ring closure.

  • Industrial Production: Large-scale synthesis involves optimizing reaction conditions for high yield and purity, often using specialized equipment.

Chemical Reactions

rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis, can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Products may include oxolane derivatives with higher oxidation states.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol or other reduced forms.

  • Substitution: The compound can undergo substitution reactions where the carboxylic acid group or the methyl group is replaced by other functional groups.

Biological Activity and Research Applications

The biological activity of rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis, is attributed to its interactions with enzymes and receptors. It may function as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Biological Interactions

  • Enzyme Inhibition: Preliminary studies suggest potential therapeutic applications by modulating enzyme activity.

  • Receptor Binding: The compound interacts with cellular receptors, potentially influencing physiological responses.

Research Findings

  • Toxicological Assessments: Safety evaluations indicate a favorable safety profile for potential pharmaceutical applications.

  • Comparative Studies: Unique properties due to its stereochemistry and oxolane structure enhance its efficacy in biological applications.

Scientific Research Applications

This compound is used in various scientific research areas:

  • Chemistry: As a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

  • Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

  • Medicine: Ongoing research explores its therapeutic applications, including drug development.

Comparison with Similar Compounds

rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis, is distinct from other compounds due to its specific stereochemistry and the presence of the oxolane ring. This uniqueness contributes to its chemical and biological properties, making it valuable for research and potential applications.

Similar Compounds

CompoundKey Features
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid, transOxirane ring instead of oxolane
rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acidPyrrole moiety attached to the oxolane ring

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